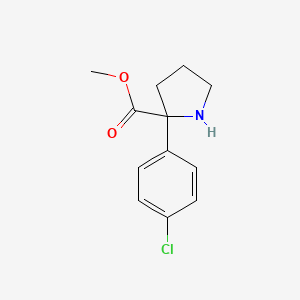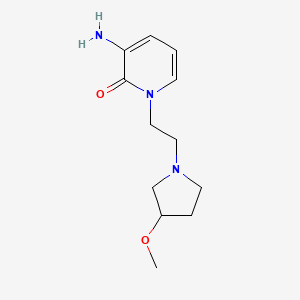amine](/img/structure/B13322980.png)
[(4-Methylmorpholin-2-yl)methyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylmorpholin-2-yl)methylamine is a chemical compound with the molecular formula C9H20N2O. It is known for its unique structure, which includes a morpholine ring substituted with a methyl group and an isopropylamine group. This compound is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylmorpholin-2-yl)methylamine typically involves the reaction of 4-methylmorpholine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-Methylmorpholin-2-yl)methylamine involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methylmorpholin-2-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4-Methylmorpholin-2-yl)methylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of other chemical products.
Mechanism of Action
The mechanism of action of (4-Methylmorpholin-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved can vary, but they typically include key enzymes or receptors involved in metabolic or signaling pathways.
Comparison with Similar Compounds
(4-Methylmorpholin-2-yl)methylamine can be compared with other similar compounds, such as:
(4-Methylmorpholin-2-yl)methylamine: This compound has a similar structure but with a different alkyl group, which may result in different chemical and biological properties.
(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine: This compound includes a cyclopropylmethyl group, which can affect its reactivity and interactions with biological targets.
The uniqueness of (4-Methylmorpholin-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C9H20N2O/c1-8(2)10-6-9-7-11(3)4-5-12-9/h8-10H,4-7H2,1-3H3 |
InChI Key |
FTRWYUBPJXBJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CN(CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13322897.png)
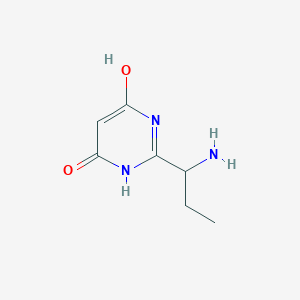
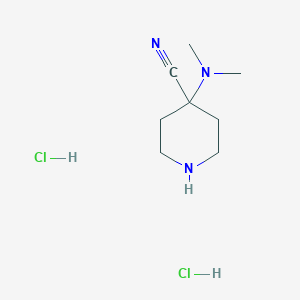
![(S)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13322911.png)
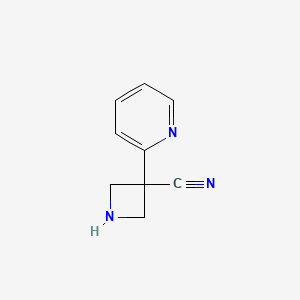
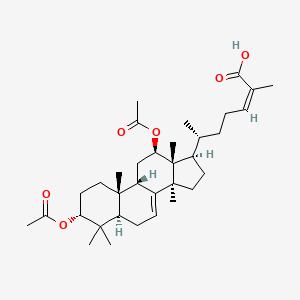
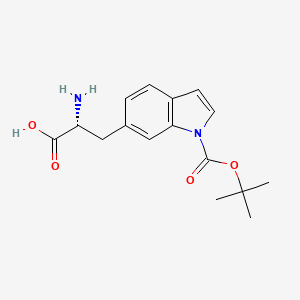
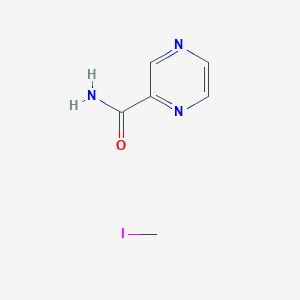
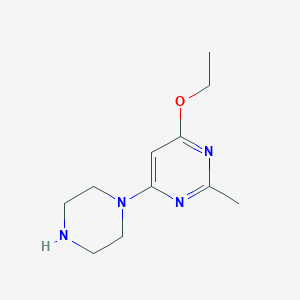
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B13322952.png)
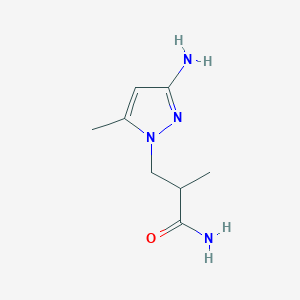
![1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione](/img/structure/B13322964.png)
